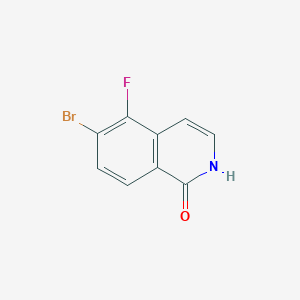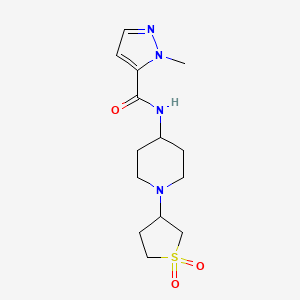
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide, also known as DIMBOA, is a chemical compound that has gained attention due to its potential for scientific research applications. This compound is a derivative of indole, a heterocyclic organic compound, and has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is still under investigation, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair, leading to DNA damage and apoptosis in cancer cells. It is also believed to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is well-tolerated by cells and does not have significant toxicity. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the growth and development of certain insect species.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide in lab experiments is its potential as an anticancer agent and antimicrobial agent. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
For research on (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide include further investigation into its mechanism of action, as well as its potential as an insecticide and therapeutic agent for cancer and microbial infections. Additionally, research could be conducted on the synthesis of novel derivatives of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide with enhanced properties for scientific research and potential therapeutic applications.
In conclusion, (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is a promising compound for scientific research with potential applications in cancer therapy, antimicrobial agents, and insecticides. Its synthesis methods have been well-established, and its mechanism of action is still under investigation. Further research is needed to fully understand its potential and limitations and to develop novel derivatives with enhanced properties.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been achieved through various methods, including the condensation of 2,3-dimethyl-1,3-butadiene with 4,5,6,7-tetrahydroindazole in the presence of dimethylamine. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with N-(4,5,6,7-tetrahydroindazol-6-ylmethyl)formamide, followed by reduction with sodium borohydride. These methods have been successful in producing (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide with high yield and purity.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been studied for its potential as an anticancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Additionally, (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been studied for its potential as an insecticide, inhibiting the growth and development of certain insect species.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-18(2)7-3-4-14(19)15-9-11-5-6-12-10-16-17-13(12)8-11/h3-4,10-11H,5-9H2,1-2H3,(H,15,19)(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDFTNFBVPUBNV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCC2=C(C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCC2=C(C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

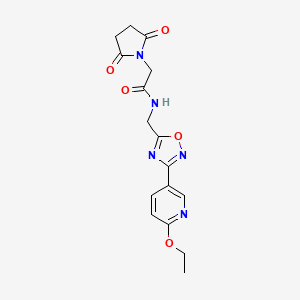
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2889564.png)

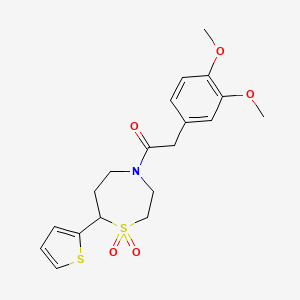
![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)
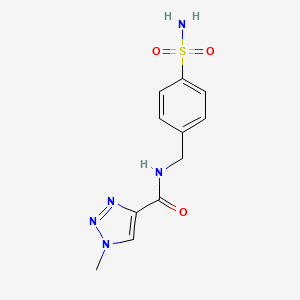
![4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine](/img/structure/B2889571.png)




